molecular formula C6H11ClN4 B1220299 Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride CAS No. 40027-64-3

Pyrazole-1-carboxamidine, 3,5-dimethyl-, monohydrochloride

Cat. No. B1220299
Key on ui cas rn: 40027-64-3
M. Wt: 174.63 g/mol
InChI Key: UOLOESWKXGHYCY-UHFFFAOYSA-N
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Patent
US05814580

Procedure details

To 850 ml of ethanol were added 188 g of aminoguanidine hydrochloride and 170 g of 2,4-pentadione and the mixture was heated with stirring for 3 hrs. under reflux. The precipitated crystals were filtered, sufficiently washed with ethanol and dried to obtain 1-amidino-3,5-dimethylpyrazole hydrochloride of 210 g. Next, 60 g of potassium hydroxide was dissolved in water of 120 g and 1-amidino-3,5-dimethylpyrazole hydrochloride of 61.1 g was added thereto withcooling with water and stirred further for 1 hr. Chloroform of 200 ml was added to the solution for extraction. A chloroform layer was separated, washed with water and dried with anhydrous sodium sulfate, thereafter, chloroform was removed to obtain 1-amidino-3,5-dimethylpyrazole of 46.0 g.
Name
aminoguanidine hydrochloride
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][NH2:5])([NH2:3])=[NH:2].[ClH:6].[CH3:7][C:8]([CH2:10][C:11]([CH3:13])=O)=O>C(O)C>[ClH:6].[C:1]([N:4]1[C:11]([CH3:13])=[CH:10][C:8]([CH3:7])=[N:5]1)(=[NH:3])[NH2:2] |f:0.1,4.5|

Inputs

Step One
Name
aminoguanidine hydrochloride
Quantity
188 g
Type
reactant
Smiles
C(=N)(N)NN.Cl
Name
Quantity
170 g
Type
reactant
Smiles
CC(=O)CC(=O)C
Name
Quantity
850 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
WASH
Type
WASH
Details
sufficiently washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.C(N)(=N)N1N=C(C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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